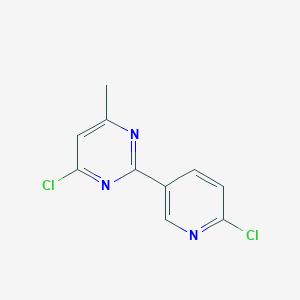

4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine

Description

Properties

Molecular Formula |

C10H7Cl2N3 |

|---|---|

Molecular Weight |

240.09 g/mol |

IUPAC Name |

4-chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine |

InChI |

InChI=1S/C10H7Cl2N3/c1-6-4-9(12)15-10(14-6)7-2-3-8(11)13-5-7/h2-5H,1H3 |

InChI Key |

MHNAMAHHMRJQIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=N1)C2=CN=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine typically involves the reaction of 4-chloro-6-methylpyrimidine with 3-chloro-6-pyridylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as DMF or DMSO.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines and pyridines, which can have different functional groups depending on the reagents used.

Scientific Research Applications

4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine is a pyrimidine derivative with a pyrimidine ring substituted with chlorine and methyl groups, as well as a chloropyridine moiety. Due to its potential biological activities and use in pharmaceuticals, this heterocyclic organic compound is of considerable interest in medicinal chemistry.

Synthesis

4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine synthesis can be done through a number of techniques.

Reactivity

The reactivity of 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine is mostly due to nucleophilic substitutions, in which the chlorine atoms are replaced by nucleophiles such as amines or thiols. Reactions with primary amines, for example, can produce substituted pyrimidines with enhanced biological activity. Furthermore, due to the presence of electron-withdrawing groups on the aromatic systems, the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Scientific Research Applications

- Medicinal Chemistry 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine is a precursor in medicinal chemistry for the development of novel therapeutic agents. Its derivatives have bioactive properties that make them promising candidates for treating inflammatory diseases, fungal infections, and possibly other disorders.

- Anti-inflammatory Properties Studies have shown that chemicals similar to 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine have anti-inflammatory properties. Pyrimidine derivatives, for example, have been shown to inhibit cyclooxygenase enzymes, which are essential in inflammatory processes.

- Enzyme Inhibition Research into the interaction of 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine with biological macromolecules suggests that it may be an enzyme inhibitor. Certain derivatives, for example, have been shown to considerably inhibit cyclooxygenase enzymes, which are involved in prostaglandin production, which is connected to inflammation and pain pathways.

- Structure-Activity Relationship (SAR) Analysis SAR studies reveal that the presence of electron-withdrawing groups, such as chlorine, enhances the compound's potency against specific biological targets.

- Agrochemicals It may also be utilized in agrochemicals for the development of fungicides that target phytopathogenic fungi.

Studies

- Tageldin et al reported that pyrazolo[3,4-d]pyrimidine derivatives substituted with numerous functional groups or linked to a substituted pyrazole ring possessed larger COX-1/COX-2 selectivity indexes (SI values) than celecoxib and diclofenac sodium .

- Experimental results indicated that exposure to pyrimidine derivatives significantly decreased the iNOS and COX-2 mRNA expressions, with higher suppressive effects as compared to indomethacin . Additionally, the three derivatives also significantly reduced the protein levels of COX-2 and iNOS enzymes . Preliminary SAR investigation indicated that the existence of electron-releasing substituents such as pyridine and chloromethyl group on position-2 of pyrimidine skeleton facilitated the enhancement of anti-inflammatory activity .

Structural Similarities

Several compounds share structural similarities with 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine. Notable examples include:

| Compound Name | Unique Features |

|---|---|

| 4-Chloro-2-(5-chloropyridin-3-yl)-6-methylpyrimidine | Different chlorine positioning |

| 2-Amino-4-(5-chloropyridin-3-yl)-6-methylpyrimidine | Presence of an amino group |

| 4-Methyl-2-(6-chloropyridin-3-yl)pyrimidine | Lacks one chlorine substituent |

Mechanism of Action

The mechanism of action of 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine depends on its application. In medicinal chemistry, it often targets specific enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

Chloropyridinyl vs. Pyrazolyl Substituents

- Chloropyridinyl Group: Enhances electron-withdrawing effects, favoring nucleophilic aromatic substitution (e.g., displacement of Cl at C4 for cross-coupling reactions). This group is prevalent in neonicotinoid insecticides (e.g., imidacloprid) and kinase inhibitors .

- Pyrazolyl Substituents : Introduce hydrogen-bonding capabilities (N–H groups) and modulate solubility. For example, 4-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine may exhibit improved aqueous solubility compared to chloropyridinyl analogues .

Methyl vs. Ethyl/Alkyl Groups

- Methyl at C6 : Sterically less demanding than ethyl or isopropyl groups, allowing tighter binding to enzyme active sites (e.g., in triazole-based antifungals) .

- Ethyl at C6 : Increases hydrophobicity, as seen in 4-Chloro-6-ethyl-2-methylpyrimidine, which is utilized in materials science for its stability .

Biological Activity

4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a pyrimidine ring substituted with chlorine and methyl groups, as well as a chloropyridine moiety, making it a candidate for various therapeutic applications.

The molecular formula of 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine is . Its structure allows for significant reactivity, particularly through nucleophilic substitutions where the chlorine atoms can be replaced by nucleophiles such as amines or thiols. This reactivity is crucial for synthesizing derivatives that may exhibit enhanced biological activity.

Antifungal Activity

Research has demonstrated that derivatives of pyrimidines, including 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine, exhibit antifungal properties. In vitro studies have evaluated the efficacy of these compounds against various phytopathogenic fungi. For instance, certain derivatives showed broad-spectrum antifungal activity, with notable effectiveness against pathogens like Botrytis and Cercospora species .

| Compound | Activity Against Botrytis | Activity Against Cercospora |

|---|---|---|

| 1a | 80.4% | 76.5% |

| 3b | 50% | 40% |

The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can significantly influence antifungal potency .

Anti-inflammatory Activity

4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine also exhibits anti-inflammatory properties. Studies have shown that certain derivatives inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammatory pathways. For example, compounds derived from this pyrimidine showed IC50 values comparable to established anti-inflammatory drugs like celecoxib .

| Compound | COX-2 Inhibition IC50 (µM) | Comparison Drug IC50 (µM) |

|---|---|---|

| 5 | 0.04 | Celecoxib: 0.04 |

| 6 | 0.04 | Celecoxib: 0.04 |

This suggests that structural modifications can enhance the anti-inflammatory effects of these compounds, making them potential candidates for treating inflammatory diseases .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of 4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine with various biological macromolecules. These studies indicate that the compound can effectively interact with COX enzymes, further validating its potential as an enzyme inhibitor.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions and electrophilic aromatic substitution reactions. The ability to create various derivatives allows researchers to explore a wide range of biological activities and optimize therapeutic efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.